molecular formula C10H14N2O3S3 B052035 5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122266-90-4

5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide

Cat. No. B052035
M. Wt: 306.4 g/mol
InChI Key: XQWLZDZVIBNJRP-UHFFFAOYSA-N
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Description

5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as METTS, and it belongs to the class of sulfonamide compounds. The unique structure of METTS makes it an attractive candidate for various biomedical applications, such as cancer treatment, anti-inflammatory therapy, and imaging.

Mechanism Of Action

The exact mechanism of action of METTS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. METTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.

Biochemical And Physiological Effects

METTS has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, METTS has been shown to reduce oxidative stress and improve mitochondrial function. METTS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using METTS in lab experiments is its potency and specificity. METTS has been shown to have a high degree of selectivity towards cancer cells, making it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one limitation of using METTS in lab experiments is its complex synthesis process, which may limit its availability for widespread use in research.

Future Directions

There are several potential future directions for research on METTS. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the therapeutic properties of METTS, such as its anti-tumor and anti-inflammatory activities. Additionally, further studies are needed to fully understand the mechanism of action of METTS and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of METTS involves several steps, starting with the synthesis of a key intermediate compound, 2-mercaptothiophene. The intermediate is then subjected to a series of reactions to form the final product, METTS. The synthesis of METTS is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

METTS has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of METTS is in cancer treatment. Studies have shown that METTS exhibits potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. METTS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

122266-90-4

Product Name

5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide

Molecular Formula

C10H14N2O3S3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(2-methoxyethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide

InChI

InChI=1S/C10H14N2O3S3/c1-15-3-2-12-6-8-4-7-5-9(18(11,13)14)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14)

InChI Key

XQWLZDZVIBNJRP-UHFFFAOYSA-N

SMILES

COCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Canonical SMILES

COCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

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